KYL Demonstrates 1.8-Fold Higher EphA4 Binding Affinity Compared to APY and 5.5-Fold Higher than VTM
Isothermal titration calorimetry (ITC) directly comparing KYL, APY, and VTM peptides for binding to the EphA4 ephrin-binding domain yielded KD values of 0.85 ± 0.15 µM for KYL, 1.5 ± 0.5 µM for APY, and 4.7 ± 0.1 µM for VTM [1]. KYL exhibits approximately 1.8-fold higher affinity than APY and 5.5-fold higher affinity than VTM, confirming its superior binding potency among this class of antagonistic peptides.
| Evidence Dimension | EphA4 ephrin-binding domain affinity (KD) |
|---|---|
| Target Compound Data | 0.85 ± 0.15 µM |
| Comparator Or Baseline | APY peptide: 1.5 ± 0.5 µM; VTM peptide: 4.7 ± 0.1 µM |
| Quantified Difference | KYL vs APY: 1.8-fold higher affinity; KYL vs VTM: 5.5-fold higher affinity |
| Conditions | ITC using recombinant EphA4 ephrin-binding domain (65-95 µM) with 1 mM peptide injections |
Why This Matters
Higher binding affinity enables lower working concentrations, reduced off-target effects at equivalent doses, and more robust target engagement in cellular and in vivo models.
- [1] Lamberto I, Qin H, Noberini R, Premkumar L, Bourgin C, Riedl SJ, Song J, Pasquale EB. Distinctive binding of three antagonistic peptides to the ephrin-binding pocket of the EphA4 receptor. Biochem J. 2012 Jul 1;445(1):47-56. doi: 10.1042/BJ20120408. PMID: 22489865; PMCID: PMC3677027. Figure 1: ITC-derived KD values: KYL 0.85±0.15 µM; APY 1.5±0.5 µM; VTM 4.7±0.1 µM. View Source
